molecular formula C14H19F3N2O2 B2688702 1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one CAS No. 2094914-25-5

1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one

Cat. No. B2688702
CAS RN: 2094914-25-5
M. Wt: 304.313
InChI Key: CZMGTUIGGYTIPR-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one is an organofluorine compound with the chemical formula CF₃C(O)CH₂C(O)CH₃ . It exists as a colorless liquid . Like other 1,3-diketones , it serves as a precursor to heterocycles, such as pyrazoles, and forms metal chelates .


Synthesis Analysis

This compound is synthesized by the condensation of esters of trifluoroacetic acid with acetone . The reaction involves the combination of trifluoroacetylacetone (TFAA) with acetone, resulting in the formation of the target compound.


Chemical Reactions Analysis

  • Enol-Keto Tautomerism : In solution, the compound predominantly exists as the enol tautomer (97% at 33°C). This equilibrium between keto and enol forms influences its reactivity and interactions with other molecules .

properties

IUPAC Name

1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c1-2-11(20)18-8-9-19(12(21)14(15,16)17)13(10-18)6-4-3-5-7-13/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMGTUIGGYTIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(C2(C1)CCCCC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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